2-(4-bromophenyl)-N-tert-butylacetamide
Description
2-(4-Bromophenyl)-N-tert-butylacetamide is an acetamide derivative featuring a brominated aromatic ring and a bulky tert-butyl group attached to the nitrogen atom.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-tert-butylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-12(2,3)14-11(15)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXKHJVHHZDEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-tert-butylacetamide typically involves the reaction of 4-bromoaniline with tert-butyl acetate in the presence of a suitable catalyst. One common method includes the use of a condensation reaction where 4-bromoaniline is reacted with tert-butyl acetate under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-N-tert-butylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-N-tert-butylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is investigated for its biological activity and potential use in drug discovery.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-tert-butylacetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 2-(4-bromophenyl)-N-tert-butylacetamide and its analogs:
*Predicted based on chloro analog .
Key Observations:
- Halogen Effects : The bromine atom in the target compound increases molecular weight and lipophilicity compared to its chloro analog (225.71 vs. 268.15 g/mol) . Bromine’s larger atomic radius may enhance π-stacking interactions in biological systems.
- Aromatic Ring Modifications : Replacing the phenyl ring with a thiophene (as in ’s compound) introduces a heterocyclic system, which can act as a bioisostere to improve solubility or modulate electronic properties .
- N-Substituent Variations: The tert-butyl group in the target compound and its chloro analog contrasts with the amino-methylphenyl group in ’s compound, which introduces additional H-bond donors (2 H-bond donors vs. 1 in the target compound) .
Pharmacological and Functional Insights
- Antimycobacterial Activity: The thiophene-containing analog (N-(4-bromophenyl)-2-(2-thienyl)acetamide) demonstrated notable in vitro antimycobacterial activity, suggesting that aromatic heterocycles may enhance target engagement in this context . The target compound’s phenyl group may lack this specific activity but could be optimized for other therapeutic targets.
- Steric and Metabolic Effects : The tert-butyl group in the target compound and its chloro analog likely improves metabolic stability by shielding the amide bond from enzymatic hydrolysis, a feature critical in drug design .
- Solubility Considerations: The phenoxy linker in ’s compound may enhance aqueous solubility compared to the direct phenyl-acetamide linkage in the target compound .
Biological Activity
2-(4-bromophenyl)-N-tert-butylacetamide, a compound with the CAS number 349415-66-3, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with tert-butylamine in the presence of a base. The reaction conditions are optimized to achieve high yield and purity.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the 4-bromophenyl moiety have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 32-128 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| d1 | 32 | Staphylococcus aureus |
| d2 | 64 | Escherichia coli |
| d3 | 128 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it has shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. In vitro assays revealed that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis |
| HeLa | 25 | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Its phenolic structure allows it to function as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis .
Case Studies
- In Vivo Efficacy in Autoimmune Models : In a study involving experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with a related compound demonstrated reduced clinical symptoms and inflammation in treated animals compared to controls . This suggests potential therapeutic applications for autoimmune disorders.
- Antimicrobial Testing : A comparative study on the antimicrobial efficacy of various derivatives showed that those containing the bromophenyl group significantly inhibited bacterial growth compared to non-brominated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
